molecular formula C12H16N2O4 B1613537 3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid CAS No. 954238-52-9

3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid

Cat. No. B1613537
CAS RN: 954238-52-9
M. Wt: 252.27 g/mol
InChI Key: LHKSERFGEFCORM-UHFFFAOYSA-N
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Description

3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid, also known as BOC-3-AMINOBENZOIC ACID, is a compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 . It is a white crystalline solid that is soluble in organic solvents such as ethanol, xylene, and chloroform, but insoluble in water .


Synthesis Analysis

The synthesis of 3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid can be achieved through the following steps :

  • Benzoyl isourea reacts with tert-butyl chloroformate to produce 3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid .


Chemical Reactions Analysis

3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid is used as a reagent in the synthesis of various compounds. For example, it is used in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .


Physical And Chemical Properties Analysis

3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid has a melting point of 195 °C and a predicted boiling point of 339.8±25.0 °C. It has a predicted density of 1.242±0.06 g/cm3 .

Safety and Hazards

3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid is classified as an irritant. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Therefore, it should be handled with care, avoiding contact with skin and eyes, and not be inhaled .

Future Directions

The future directions of 3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid could involve its use in the synthesis of dipeptides and other organic compounds. Its applicability in organic synthesis could be expanded by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids .

properties

IUPAC Name

3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKSERFGEFCORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630197
Record name 3-Amino-4-[(tert-butoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

954238-52-9
Record name 3-Amino-4-[(tert-butoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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